3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-19(2)15-5-3-13(4-6-15)7-10-17-16(20)18-14-8-11-21-12-9-14/h3-6,14H,7-12H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJAGNJYOGLMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. Flow reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and scalable synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmacological agent . Its structural features suggest potential interactions with biological targets, notably in the inhibition of specific kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's ability to enhance T-cell immunity, which is crucial in combating tumor growth. For instance, a study indicated that derivatives of similar urea compounds showed significant antitumor effects by modulating immune responses and overcoming immunosuppressive environments created by tumors .
Table 1: Antitumor Activity of Urea Derivatives
Case Studies and Research Findings
Several case studies have illustrated the efficacy of urea derivatives in various biological contexts.
Case Study: Urea Derivatives in Cancer Therapy
A notable study investigated a series of urea derivatives, revealing that modifications to the oxan-4-yl group significantly impacted their potency against cancer cell lines. The study found that certain structural modifications led to improved selectivity and reduced off-target effects, showcasing the importance of chemical structure in drug design .
Clinical Implications
The potential clinical implications of these findings are profound. By optimizing the structure of compounds like this compound, researchers aim to develop effective therapies that can be used alongside existing treatments to enhance patient outcomes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering a cascade of signaling pathways that lead to the desired biological effect.
Comparison with Similar Compounds
(a) 3-(4-tert-Butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea ()
- Structural Differences: Replaces the 4-(dimethylamino)phenethyl group with a 4-tert-butylphenyl moiety and positions the dimethylamino group on an ethyl side chain.
- Molecular Weight : 374.5 g/mol (C₂₁H₃₄N₄O₂).
(b) 1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea Derivatives ()
- Example: Compound 16 (1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea).
- Structural Differences: Incorporates a purine scaffold and morpholinoethyl group instead of tetrahydropyran and dimethylaminophenethyl.
- Biological Activity : Targets kinase pathways (LCMS m/z 495.1 [M+H]⁺) with demonstrated antiproliferative effects .
Urea-Linked Heterocyclic Systems
(a) Bis(morpholino-1,3,5-triazine) Derivatives ()
- Example: Compound 26 (1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea).
- Structural Differences: Integrates a triazine core with morpholino and piperidine substituents.
- Applications : Designed for PI3K-Akt pathway inhibition, with HRMS-confirmed purity (MS (ESI) m/z 732.4 [M+H]⁺) .
Radiolabeled Urea Conjugates
(a) 99mTc-Labeled Dimethylaminophenyl Acryloyl Conjugate ()
- Structure: Features a dimethylaminophenyl acryloyl group conjugated to DTPA for radiolabeling.
- Applications: Used in SPECT imaging (95% radiolabeling yield), highlighting the utility of dimethylaminoaryl groups in diagnostic agents .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships: The dimethylamino group enhances solubility and target engagement in kinase inhibitors, while bulky substituents (e.g., tert-butyl) improve lipophilicity for membrane penetration .
- Synthetic Flexibility: Urea derivatives are amenable to modular synthesis, enabling rapid diversification for therapeutic or diagnostic applications .
- Contradictions : Radiolabeled conjugates prioritize stability and labeling efficiency , whereas kinase inhibitors require precise steric and electronic tuning for target binding .
Biological Activity
The compound 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse sources including patents, research articles, and clinical studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl chain leading to a urea functional group.
Preliminary studies suggest that compounds with similar structures act through various mechanisms, including:
- Inhibition of Cell Proliferation : Urea derivatives have shown efficacy in inhibiting the proliferation of cancer cells by targeting specific signaling pathways.
- Induction of Apoptosis : Some studies indicate that these compounds can induce programmed cell death in tumor cells, enhancing their potential as anticancer agents.
- Inhibition of Tubulin Polymerization : Related compounds have demonstrated cytotoxic effects by disrupting microtubule dynamics, which is crucial for cell division .
In Vitro Studies
Several in vitro studies have assessed the biological activity of urea derivatives. For instance, a study on structurally similar compounds demonstrated moderate cytotoxicity against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The cytotoxic effects were attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest .
Case Studies
- Anticancer Activity : A series of urea derivatives were evaluated for their anticancer properties. The compounds exhibited significant growth inhibition in various cancer cell lines, with IC50 values indicating potent activity. For example, one study reported an IC50 value as low as 0.47 µM for a closely related compound against bladder cancer xenografts .
- Antimalarial Activity : Research has indicated that certain urea derivatives possess antimalarial properties. Compounds were tested against Plasmodium falciparum strains with promising results. The most potent compounds showed IC50 values ranging from 0.09 µM to 7.2 µM, suggesting effective inhibition of malaria parasites with acceptable selectivity towards mammalian cells .
Data Summary
| Compound | Activity Type | IC50 Value (µM) | Target Cell Line/Organism |
|---|---|---|---|
| This compound | Anticancer | 0.47 | Bladder Cancer Xenografts |
| Related Urea Derivative | Antimalarial | 0.09 - 7.2 | Plasmodium falciparum |
Q & A
Q. What synthetic routes are recommended for 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling isocyanates with amines or using carbodiimide-mediated coupling. For example, analogous urea derivatives have been prepared by reacting substituted phenyl carbamates with amines under reflux in acetonitrile, followed by purification via hexane washing . To optimize yields, control reaction temperature (e.g., 65°C for 1 hour), use stoichiometric ratios of reagents, and employ catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane). Reaction progress should be monitored via TLC or HPLC to minimize side products.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D-COSY for connectivity), FT-IR (to confirm urea C=O and N-H stretches), and high-resolution mass spectrometry (HRMS) for molecular formula validation. For crystalline samples, X-ray crystallography can resolve stereochemistry, as demonstrated in structural studies of related urea derivatives . Polarimetry may be required if chiral centers are present.
Q. How should researchers design initial biological activity screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs. For example:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .
Advanced Research Questions
Q. What strategies can elucidate the compound’s interaction with biological targets at the molecular level?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to target proteins. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For mechanistic insights, use site-directed mutagenesis on suspected active-site residues .
Q. How can researchers resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer : Perform orthogonal validation :
- Assess compound stability in physiological buffers (e.g., PBS at 37°C) via HPLC.
- Evaluate metabolic susceptibility using liver microsome assays.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ with in vivo efficacy. Adjust dosing regimens based on bioavailability studies .
Q. What experimental design is suitable for studying environmental fate and transformation products?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Laboratory studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic transformation : Incubate with soil or aquatic microbiota to identify metabolites via LC-MS/MS.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays. Employ randomized block designs for environmental replicates .
Q. How can pharmacokinetic studies be optimized given the compound’s physicochemical properties?
- Methodological Answer : Determine logP (shake-flask method) and aqueous solubility (UV-Vis spectrophotometry). For low solubility, formulate as nanoparticles or use co-solvents (e.g., PEG-400). Conduct Caco-2 cell assays for intestinal permeability and plasma protein binding (equilibrium dialysis) to predict distribution .
Q. What computational methods predict off-target interactions or toxicity?
- Methodological Answer : Use chemoproteomics (thermal shift assays) to identify off-target binding. Apply QSAR models (e.g., SwissADME) to predict hepatotoxicity or cardiotoxicity. Validate with transcriptomic profiling (RNA-seq) in primary cells .
Q. How do structural modifications impact the compound’s efficacy and selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Modify the oxan-4-yl group to vary steric bulk (e.g., replace with piperidine).
- Introduce electron-withdrawing groups on the dimethylaminophenyl moiety.
Test analogs in parallel using high-throughput screening (HTS) and compare IC₅₀ values .
Q. What statistical methods are robust for analyzing dose-response or time-series data?
- Methodological Answer :
Use nonlinear regression (GraphPad Prism) for dose-response curves (Hill slope, EC₅₀). For time-series, apply mixed-effects models (R or Python) to account for variability. In multi-group studies, employ ANOVA with post-hoc Tukey tests. Replicate experiments in a split-plot design to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
